12-Hydroxy-16-heptadecynoic acid

描述

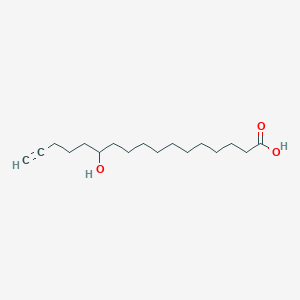

12-Hydroxy-16-heptadecynoic acid is a long-chain fatty acid with the molecular formula C17H30O3. It is known for its role as a mechanism-based inhibitor of cytochrome P450 ω-hydroxylase, an enzyme involved in the metabolism of fatty acids and prostaglandins

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 12-Hydroxy-16-heptadecynoic acid typically involves the hydroxylation of heptadecynoic acid. One common method includes the use of specific hydroxylating agents under controlled conditions to introduce the hydroxyl group at the 12th carbon position . The reaction conditions often require a suitable solvent, temperature control, and catalysts to ensure the desired regioselectivity and yield.

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the laboratory-scale procedures. This includes scaling up the reaction, ensuring consistent quality, and implementing cost-effective and environmentally friendly processes.

化学反应分析

Types of Reactions

12-Hydroxy-16-heptadecynoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The triple bond can be reduced to a double or single bond.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Reagents such as thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.

Major Products

Oxidation: Formation of 12-keto-16-heptadecynoic acid.

Reduction: Formation of 12-hydroxy-16-heptadecenoic acid or 12-hydroxyheptadecanoic acid.

Substitution: Formation of 12-chloro-16-heptadecynoic acid.

科学研究应用

Pharmacological Research

Mechanism of Action

12-HHDYA acts as a mechanism-based inhibitor of cytochrome P450 enzymes, particularly the ω-hydroxylases involved in the metabolism of fatty acids and prostaglandins. Its selective inhibition of cytochrome P450 4A4 has been documented, showing its potential as a research tool to understand the physiological roles of these enzymes .

Table 1: Inhibition Potency of 12-HHDYA on Cytochrome P450 Enzymes

| Enzyme | Inhibition Constant (KI) | Half-life (t1/2) |

|---|---|---|

| Cytochrome P450 4A4 | 1.8 µM | 0.7 min |

| Cytochrome P450 4A4 (R enantiomer) | 3.6 µM | 0.8 min |

Anti-inflammatory Studies

Research indicates that 12-HHDYA has anti-inflammatory properties, making it a candidate for studying inflammatory diseases. Its role in modulating the production of prostaglandins through cytochrome P450 inhibition suggests potential therapeutic applications in conditions characterized by excessive inflammation .

Synthesis and Structural Insights

The synthesis of 12-HHDYA can be achieved through multi-step organic reactions, often starting from simpler fatty acids or their derivatives. The compound's structure, characterized by a hydroxyl group at the omega-6 position and a terminal alkyne group, is essential for its biological activity .

Table 3: Summary of Synthetic Pathways

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Hydroxylation | Grignard reagents |

| 2 | Alkyne formation | Terminal alkyne precursors |

| 3 | Purification | Chromatography |

作用机制

12-Hydroxy-16-heptadecynoic acid exerts its effects by selectively inhibiting cytochrome P450 ω-hydroxylase. This inhibition occurs through a mechanism-based process, where the compound binds to the active site of the enzyme and undergoes a chemical transformation that inactivates the enzyme . The molecular targets include the active site of cytochrome P450 enzymes, and the pathways involved are those related to fatty acid and prostaglandin metabolism .

相似化合物的比较

Similar Compounds

12-Hydroxyheptadecanoic acid: A saturated analog with similar hydroxylation but lacking the triple bond.

16-Heptadecynoic acid: A similar compound without the hydroxyl group.

12-Keto-16-heptadecynoic acid: An oxidized derivative of 12-Hydroxy-16-heptadecynoic acid.

Uniqueness

This compound is unique due to its combination of a hydroxyl group and a triple bond, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit cytochrome P450 ω-hydroxylase specifically makes it a valuable tool in biochemical research .

生物活性

12-Hydroxy-16-heptadecynoic acid (12(S)-HHA) is a long-chain fatty acid known for its significant biological activity, particularly as a mechanism-based inhibitor of cytochrome P450 enzymes. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C17H30O3

- Molecular Weight : 282.42 g/mol

- CAS Number : 148019-74-3

- Functional Groups : Hydroxyl group at the 12th carbon and a terminal alkyne group at the 16th carbon.

The compound's unique structure, characterized by a hydroxyl group and a triple bond, contributes to its reactivity and biological functions. The stereochemistry of the molecule is crucial for its inhibitory activity, with the 'S' designation indicating specific spatial arrangement that enhances its interaction with target enzymes .

This compound acts as a mechanism-based inhibitor targeting cytochrome P450 ω-hydroxylase. This enzyme plays a vital role in the metabolism of fatty acids and prostaglandins. The inhibition occurs through the following steps:

- Binding : The compound binds to the active site of the enzyme.

- Metabolic Transformation : It undergoes oxidation of the alkyne group, forming a reactive intermediate.

- Covalent Modification : This intermediate covalently binds to the enzyme, leading to irreversible inactivation .

The inhibition constant (Ki) for 12-HHA has been reported to be approximately 1.8 µM, indicating its potency as an inhibitor .

Inhibition of Prostaglandin Metabolism

Research indicates that this compound significantly inhibits prostaglandin ω-hydroxylase activity, which is crucial in regulating inflammatory processes. By affecting the metabolism of arachidonic acid, this compound may influence various physiological functions related to inflammation and pain .

Protective Effects on Proteins

Studies have demonstrated that 12-HHA can protect proteins from degradation by proteases and phosphatases. This property suggests potential applications in biochemical assays where protein integrity is essential .

Research Applications

This compound has several applications in research:

- Biochemical Studies : Used as a tool to investigate the physiological roles of cytochrome P450 enzymes.

- Drug Development : Potential therapeutic applications in modulating fatty acid metabolism and inflammatory responses.

- Organic Synthesis : Serves as a reagent for studying oxidation and reduction reactions .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 12-Hydroxyheptadecanoic acid | Saturated analog without alkyne | Similar inhibitory effects |

| 16-Heptadecynoic acid | Lacks hydroxyl group | No significant biological activity |

| 12-Keto-16-heptadecynoic acid | Oxidized derivative | Altered metabolic pathways |

The distinct combination of functional groups in this compound provides it with unique properties that are not found in its analogs, making it a valuable compound for research .

Case Studies

- Study on Inflammation : A study demonstrated that treatment with 12-HHA reduced inflammatory markers in animal models by inhibiting specific cytochrome P450 enzymes involved in arachidonic acid metabolism.

- Protein Stability Assay : Another investigation showed that adding 12-HHA to protein samples significantly improved their stability against proteolytic degradation, suggesting its utility in preserving protein samples for analysis.

属性

IUPAC Name |

12-hydroxyheptadec-16-ynoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H30O3/c1-2-3-10-13-16(18)14-11-8-6-4-5-7-9-12-15-17(19)20/h1,16,18H,3-15H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBFCVDJQUPEEIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCC(CCCCCCCCCCC(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40922959 | |

| Record name | 12-Hydroxyheptadec-16-ynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40922959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119427-07-5 | |

| Record name | 12-Hydroxy-16-heptadecynoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119427075 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 12-Hydroxyheptadec-16-ynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40922959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。